Tetrakis(diethylamino)phosphonium bromide
Overview
Description
Tetrakis(diethylamino)phosphonium bromide is an organophosphorus compound with the molecular formula C₁₆H₄₀BrN₄P. It is a phosphonium salt where the phosphorus atom is bonded to four diethylamino groups and one bromide ion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties.
Mechanism of Action
Target of Action
Tetrakis(diethylamino)phosphonium bromide is primarily used as a phase-transfer catalyst A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place
Mode of Action
As a phase-transfer catalyst, this compound operates by enabling the transfer of a reactant across the interface of two phases, such as an organic phase and an aqueous phase This is achieved by forming a complex with the reactant, effectively solubilizing it in the other phase
Biochemical Pathways
Its role is confined to the facilitation of chemical reactions in a laboratory or industrial setting .
Result of Action
The primary result of the action of this compound is the successful progression of a chemical reaction that might otherwise be hindered by phase separation
Action Environment
The efficacy and stability of this compound as a phase-transfer catalyst can be influenced by various environmental factors. These include the temperature of the reaction (it is known to be used in high-temperature reactions ), the nature of the reactants and the specific phases involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(diethylamino)phosphonium bromide can be synthesized through the reaction of phosphorus pentachloride with diethylamine in the presence of a solvent like chlorobenzene. The reaction is carried out at low temperatures to control the exothermic nature of the process. The resulting intermediate is then treated with ammonia and sodium hydroxide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(diethylamino)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or aryl halides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
Scientific Research Applications
Tetrakis(diethylamino)phosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in modifying biological molecules and as a catalyst in biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Tetrakis(dimethylamino)phosphonium bromide: Similar structure but with methyl groups instead of ethyl groups.
Tetrakis(diphenylamino)phosphonium bromide: Contains phenyl groups, leading to different reactivity and applications.
Triphenylphosphine: A widely used phosphine ligand in catalysis with three phenyl groups attached to the phosphorus atom.
Uniqueness: Tetrakis(diethylamino)phosphonium bromide is unique due to its specific combination of diethylamino groups, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes and organic synthesis reactions where other phosphonium salts may not perform as well.
Properties
IUPAC Name |
tetrakis(diethylamino)phosphanium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSNYNMMDQPIDR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40BrN4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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